4α-ホルボール-12-ミリステート-13-アセテート

概要

説明

4alpha-Phorbol 12-myristate 13-acetate is a non-tumor promoting phorbol ester derivative. It is often used as a negative control for phorbol 12-myristate 13-acetate, a tumor promoter and activator of protein kinase C (PKC) . This compound is known for its role in various biochemical and cellular processes, making it a valuable tool in scientific research.

科学的研究の応用

4alpha-Phorbol 12-myristate 13-acetate has a wide range of scientific research applications. It is used in studies involving protein kinase C activation, gene expression regulation, and cellular differentiation . In biology, it serves as a tool for investigating signal transduction pathways and cellular responses. In medicine, it is used to study the effects of phorbol esters on various cell types and their potential therapeutic applications .

作用機序

Target of Action

The primary target of 4alpha-Phorbol 12-myristate 13-acetate (4|A-TPA) is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

4|A-TPA binds to the C1 domain of PKC , inducing membrane translocation and enzyme activation . This interaction results in the activation of certain types of PKC, including group A (α, βI, βII, γ) and group B (δ, ε, η, θ) isoforms .

Biochemical Pathways

The activation of PKC by 4|A-TPA affects various biochemical pathways. For instance, it has been shown to enhance IL-21-induced differentiation of pre-activated B cells into GrB+ regulatory B cells . It also regulates various processes such as gene transcription, cellular growth and differentiation, apoptosis, the immune response, and receptor desensitization .

Pharmacokinetics

It’s known that the compound is soluble in dmso, ethanol, and methanol , which could influence its bioavailability.

Result of Action

The activation of PKC by 4|A-TPA leads to various molecular and cellular effects. For example, it has been shown to enhance the differentiation of pre-activated B cells into GrB+ regulatory B cells . These cells are characterized by the secretion of enzymatically active granzyme B and play a role in immune regulation .

Action Environment

The action, efficacy, and stability of 4|A-TPA can be influenced by various environmental factors. It’s worth noting that the compound has undergone clinical testing in patients with certain hematological diseases, suggesting its potential for therapeutic use .

生化学分析

Biochemical Properties

4|A-TPA is known to interact with certain types of PKC, including group A (α, βI, βII, γ) and group B (δ, ε, η, θ) isoforms . Unlike PMA, 4|A-TPA does not activate these PKC isoforms . The nature of these interactions is primarily inhibitory, as 4|A-TPA is used to suppress the activation of PKC .

Cellular Effects

The effects of 4|A-TPA on cells are primarily observed in the context of its role as a negative control for PMA signaling through PKC . For instance, in osteoblasts, treatment with PMA, which activates PKC, suppresses the expression of the Nephronectin gene. This suppression can be inhibited by the PKC signal inhibitor Gö6983 and by transfection with small interfering RNA (siRNA) of PKCα, c-Jun, and c-Fos .

Molecular Mechanism

The molecular mechanism of 4|A-TPA primarily involves its interaction with PKC isoforms . As a structural analog of PMA, 4|A-TPA binds to the same sites on PKC as PMA but does not activate the enzyme . This results in the inhibition of PKC activation and downstream signaling .

Temporal Effects in Laboratory Settings

The effects of 4|A-TPA over time in laboratory settings are primarily observed in the context of its role as a negative control for PMA signaling through PKC . For instance, in osteoblasts, the suppression of Nephronectin gene expression by PMA was noted to be time- and dose-dependent .

Metabolic Pathways

Given its structural similarity to PMA, it may be involved in similar pathways, particularly those involving PKC .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4alpha-Phorbol 12-myristate 13-acetate involves the esterification of phorbol with myristic acid and acetic acid. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure the correct formation of the ester bonds .

Industrial Production Methods: Industrial production of 4alpha-Phorbol 12-myristate 13-acetate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The compound is often produced in facilities equipped to handle the specific requirements of phorbol ester synthesis .

化学反応の分析

Types of Reactions: 4alpha-Phorbol 12-myristate 13-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different research applications .

Common Reagents and Conditions: Common reagents used in the reactions of 4alpha-Phorbol 12-myristate 13-acetate include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired chemical transformations .

Major Products: The major products formed from the reactions of 4alpha-Phorbol 12-myristate 13-acetate depend on the specific reagents and conditions used. These products are often intermediates or derivatives used in further research .

類似化合物との比較

4alpha-Phorbol 12-myristate 13-acetate is similar to other phorbol esters, such as phorbol 12-myristate 13-acetate and 4alpha-phorbol 12,13-didecanoate. it is unique in its non-tumor promoting properties, making it a valuable negative control in research studies . Other similar compounds include tetradecanoylphorbol acetate and phorbol myristate acetate .

Conclusion

4alpha-Phorbol 12-myristate 13-acetate is a versatile compound with significant applications in scientific research. Its unique properties and ability to activate protein kinase C make it an essential tool for studying cellular processes and signal transduction pathways.

生物活性

4alpha-Phorbol 12-myristate 13-acetate (4α-PMA) is a synthetic derivative of phorbol 12-myristate 13-acetate (PMA), known for its biological activity primarily as a non-tumor-promoting phorbol ester. This compound has garnered attention due to its unique properties and applications in research, particularly in the study of protein kinase C (PKC) and ion channels.

4α-PMA is structurally similar to PMA but lacks the tumor-promoting effects associated with its parent compound. It is recognized as a potent activator of various PKC isoforms, particularly group A (α, βI, βII, γ) and group B (δ, ε, η, θ) PKCs. Its mechanism involves mimicking diacylglycerol (DAG), a natural ligand for PKC, thus inducing membrane translocation of these kinases .

Key Features of 4α-PMA:

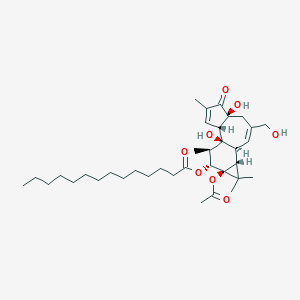

- Chemical Structure : The compound is characterized by a tetracyclic structure with specific esterifications at C12 and C13.

- Molecular Weight : Approximately 616.83 g/mol.

- Solubility : Soluble in DMSO, methanol, or ethanol; typically prepared as a stock solution for experimental use .

Protein Kinase C Activation

4α-PMA activates PKC isoforms with high affinity (K_i = 2.6 nM) and has been utilized in various studies to elucidate the role of PKC in cellular signaling pathways. Unlike PMA, which promotes tumorigenesis, 4α-PMA serves as a negative control in experiments assessing the role of PKC in cancer biology .

Effects on Ion Channels

Recent studies indicate that 4α-PMA acts as an activator of TRPV4 channels. This property makes it valuable for investigating structure-activity relationships in pharmacological research .

Case Studies and Research Findings

- Differentiation of THP-1 Monocytes : In vitro studies have shown that while PMA induces differentiation of THP-1 monocytes into macrophages, 4α-PMA does not exhibit this effect, reinforcing its role as a non-tumor promoter .

- Influence on Cytokine Production : Research demonstrated that PMA significantly enhances pro-inflammatory cytokine production; however, studies involving 4α-PMA suggest it may not elicit the same inflammatory response, highlighting its potential as a safer alternative in therapeutic contexts .

- Neutrophil Activation : In experiments assessing neutrophil extracellular traps (NETs), PMA was shown to induce NET formation effectively; however, the specific effects of 4α-PMA on this process remain less characterized but warrant further investigation due to its non-tumor-promoting nature .

Comparative Table of Biological Activities

| Activity | PMA | 4α-PMA |

|---|---|---|

| Tumor Promotion | Yes | No |

| PKC Activation | High Affinity | High Affinity |

| TRPV4 Channel Activation | Not Established | Yes |

| Differentiation of THP-1 Cells | Yes | No |

| Cytokine Production | Significant Increase | Minimal Effect |

特性

IUPAC Name |

[(1S,2S,6S,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)43-32-24(3)35(42)27(30-33(5,6)36(30,32)44-25(4)38)20-26(22-37)21-34(41)28(35)19-23(2)31(34)40/h19-20,24,27-28,30,32,37,41-42H,7-18,21-22H2,1-6H3/t24-,27+,28-,30-,32-,34+,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEDXBVPIONUQT-LQLWEASQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63597-44-4 | |

| Record name | (1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-9a-(Acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl tetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63597-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4alpha-Phorbol-12-myristate-13-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。